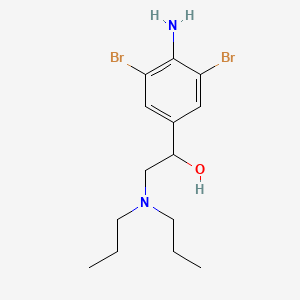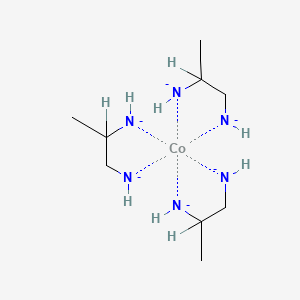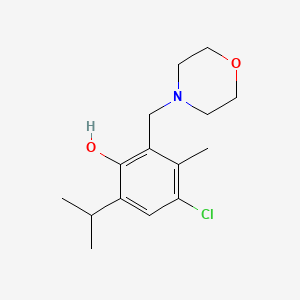![molecular formula C23H39NO2 B14667902 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol is an organic compound with a complex structure that includes a phenol group, a long alkyl chain, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a long-chain alkyl halide, followed by the introduction of the hydroxyimino group through a reaction with hydroxylamine under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol involves its interaction with various molecular targets. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyimino group may also play a role in modulating biological pathways by interacting with metal ions and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-pentadecylphenol: Lacks the hydroxyimino group, resulting in different chemical properties.
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-decylphenol: Has a shorter alkyl chain, affecting its solubility and reactivity.
Uniqueness
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol is unique due to the combination of its long alkyl chain and hydroxyimino group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H39NO2 |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18-22(20(2)24-26)23(25)19-21/h17-19,25-26H,3-16H2,1-2H3/b24-20+ |
InChI Key |
IGLMBQMXEQARKX-HIXSDJFHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)/C(=N/O)/C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=NO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)






![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)

![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)


![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)

